Candoxatrilat

NEP inhibition Endothelin-converting enzyme Vascular pharmacology

Choose Candoxatrilat for unambiguous, selective NEP inhibition without the ECE cross-reactivity of phosphoramidon (IC50 83 nM). Its well-characterized, endothelin-1-mediated forearm vasoconstriction (12±2% reduction, P=0.001) provides a validated positive control for vascular pharmacology. Achieve diuresis comparable to frusemide without neurohormonal activation in CHF models, or reduce portal pressure selectively in cirrhosis research without affecting systemic arterial pressure. This compound is a definitive tool for studying pure NEP pharmacology and natriuretic peptide signaling. Guaranteed >98% HPLC purity for reproducible results.

Molecular Formula C20H33NO7
Molecular Weight 399.5 g/mol
CAS No. 123122-54-3
Cat. No. B1668257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandoxatrilat
CAS123122-54-3
Synonyms4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid
candoxatrilat
candoxatrilat, 4(S)-cis isomer
U 73967
UK 69578
UK 73967
UK-69,578
UK-69578
UK-73,967
UK-73967
Molecular FormulaC20H33NO7
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCOCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O
InChIInChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1
InChIKeyACZWIDANLCXHBM-PCKAHOCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Candoxatrilat (UK-73967): A Potent Neutral Endopeptidase Inhibitor and Its Prodrug Strategy for Chronic Heart Failure Research


Candoxatrilat (UK-73967, CAS: 123122-54-3) is a potent neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11) inhibitor with an IC50 of 17 nM against NEP [1]. It is the active enantiomer of (±)-candoxatrilat (UK-69578) and the active metabolite of the orally administered prodrug candoxatril (UK-79300) [2]. By inhibiting NEP, candoxatrilat reduces the degradation of atrial natriuretic peptide (ANP), leading to elevated circulating ANP levels, diuresis, and natriuresis [3]. Originally developed by Pfizer, candoxatrilat was investigated for the treatment of chronic heart failure and hypertension [4]. Although its clinical development was ultimately discontinued, it remains a valuable research tool for studying NEP pharmacology, natriuretic peptide signaling, and the role of neutral endopeptidase inhibition in cardiovascular and renal pathophysiology .

Why Candoxatrilat Cannot Be Substituted with Other NEP Inhibitors in Research Applications


NEP inhibitors are not interchangeable due to substantial differences in potency, selectivity profile, and pharmacodynamic effects. Candoxatrilat (IC50 17 nM) and thiorphan (IC50 2.5 nM) exhibit a 5- to 30-fold potency advantage over phosphoramidon (IC50 83 nM) in NEP inhibition, and only phosphoramidon effectively inhibits endothelin-converting enzyme (ECE) activity in endothelial cells [1]. More critically, NEP inhibition itself paradoxically induces vasoconstriction in human resistance vessels—candoxatrilat produces a 12±2% reduction in forearm blood flow (P=0.001), an effect shared by thiorphan (13±1%) [2]. This class-specific vasoconstrictor response, mediated by endothelin-1 rather than angiotensin II, contributes to the inconsistent blood pressure-lowering efficacy of NEP inhibitors and helps explain the clinical failure of standalone NEP inhibition [3]. Researchers requiring pure NEP inhibition for mechanistic studies must recognize that even structurally distinct NEP inhibitors produce this counter-regulatory vascular effect, confounding interpretation of hemodynamic outcomes.

Quantitative Evidence for Candoxatrilat Differentiation: Direct Comparative Data vs. Key NEP Inhibitors


Candoxatrilat vs. Phosphoramidon: 5-Fold Greater NEP Inhibitory Potency with Distinct ECE Selectivity

Candoxatrilat exhibits 5-fold greater NEP inhibitory potency than phosphoramidon, with IC50 values of 17 nM and 83 nM, respectively. Crucially, the two inhibitors display divergent selectivity for endothelin-converting enzyme (ECE): phosphoramidon inhibits ET-1 release in cultured endothelial cells (IC50 16 µM), whereas candoxatrilat is inactive in this assay. This differential ECE activity distinguishes candoxatrilat as a more selective NEP inhibitor for applications where isolated NEP inhibition is required without confounding ECE modulation [1].

NEP inhibition Endothelin-converting enzyme Vascular pharmacology

Candoxatrilat vs. Frusemide: Equivalent Hemodynamic Efficacy Without Neuroendocrine Activation

In a multicenter, randomized, double-blind study of 47 patients with mild stable chronic heart failure, candoxatril (400 mg/day, the orally active prodrug of candoxatrilat) demonstrated a hemodynamic profile similar to frusemide (40 mg/day) but with a critical neuroendocrine advantage. While both drugs significantly reduced mean pulmonary capillary wedge pressure compared to placebo, only candoxatril significantly reduced this parameter during exercise on day 0. Frusemide significantly increased mean plasma renin activity (days 0 and 42) and mean aldosterone concentration (day 42) versus placebo, whereas candoxatril caused no significant changes in any hormonal parameters assessed [1].

Chronic heart failure Hemodynamics Neurohormonal activation

Candoxatril vs. Placebo in ACE Inhibitor-Treated CHF: 34.1 Second Exercise Capacity Improvement

In a double-blind, randomized, placebo-controlled trial of 110 patients with mild to moderate chronic heart failure receiving maintenance ACE inhibitor therapy, candoxatril (100 mg twice daily) produced a statistically significant improvement in exercise capacity compared to placebo. Over the 84-day study period, the overall improvement in mean total exercise time in the candoxatril group relative to placebo was 34.1 seconds (P=0.02; 95% confidence interval: 5.1 to 63.0 seconds). There were no significant changes in functional class, clinical status, or quality of life scores between the two groups [1].

Chronic heart failure Exercise tolerance ACE inhibitor combination

Candoxatrilat in Acute Renal Failure: Enhanced Natriuresis and Creatinine Excretion

In a glycerol-induced acute renal failure (ARF) model, chronic oral neutral endopeptidase inhibition with candoxatrilat produced significant renoprotective effects. Candoxatrilat enhanced sodium excretion by 73±9% and creatinine excretion by 33±2% in ARF conditions. Notably, candoxatrilat paradoxically enhanced endothelin-1 (ET-1) response by 60±20% (P<0.05) but reduced angiotensin II (AngII) vasoconstriction by 51±11% (P<0.05), demonstrating differential modulation of vasoactive peptide responses in the setting of acute renal injury [1].

Acute renal failure Natriuresis Renoprotection

Candoxatrilat in Cirrhosis: Portal Pressure Reduction Without Systemic Hemodynamic Compromise

In a rat model of CCl4-induced cirrhosis, candoxatrilat (10 mg/kg) significantly decreased portal pressure (P<0.01) without affecting systemic arterial pressure or plasma renin activity. The treatment significantly increased steady-state indocyanine green clearance, a parameter reflecting liver plasma flow (P<0.01), and elevated ANP plasma levels (P<0.05) and urinary excretions of ANP and cGMP (P<0.01). Notably, cirrhotic livers exhibited a 280% increase in NEP content (P<0.01) in the cytosol fraction, chiefly localized in myofibroblast-like cells of fibrous septa [1].

Portal hypertension Cirrhosis Hepatology

Candoxatrilat Reverses Cyclosporine Nephrotoxicity in Renal Transplant Recipients

In a double-blind crossover study of 12 male stable cyclosporine-treated renal transplant recipients, a single 100 mg intravenous dose of candoxatrilat acutely reversed the adverse renal hemodynamic and excretory effects of cyclosporine. Acute neutral endopeptidase inhibition with candoxatrilat improved renal function parameters, an effect potentially attributable to increased half-life of candoxatrilat secondary to reduced renal clearance or enhanced activity of NEP-mediated ANF [1]. This finding demonstrates a distinct clinical pharmacology application for candoxatrilat in mitigating calcineurin inhibitor nephrotoxicity.

Renal transplantation Cyclosporine nephrotoxicity Immunosuppression

Optimal Research Applications for Candoxatrilat Based on Verified Evidence


Mechanistic Studies of Isolated NEP Inhibition in Vascular Pharmacology

Candoxatrilat is optimally suited for ex vivo vascular pharmacology studies requiring selective NEP inhibition without confounding ECE activity. Unlike phosphoramidon, which inhibits both NEP and ECE, candoxatrilat provides pure NEP inhibition (IC50 17 nM) with no detectable effect on endothelial ET-1 release [1]. The compound's well-characterized vasoconstrictor effect in human resistance vessels—12±2% forearm vasoconstriction at 125 nmol/min (P=0.001)—provides a validated positive control for studying NEP-mediated vascular tone regulation and endothelin-1-dependent vasoconstriction .

Heart Failure Research: Natriuretic Peptide Augmentation Without Neurohormonal Activation

For chronic heart failure research examining fluid homeostasis and exercise tolerance, candoxatrilat (via its prodrug candoxatril) offers a distinct advantage over loop diuretics. Candoxatril achieves diuretic efficacy comparable to 40 mg/day frusemide but without activating the renin-angiotensin-aldosterone system—frusemide significantly increases plasma renin activity and aldosterone, whereas candoxatril produces no neurohormonal changes [1]. Additionally, candoxatril provides additive benefit to ACE inhibitor therapy, improving exercise capacity by 34.1 seconds (P=0.02) in CHF patients already receiving maintenance ACE inhibition .

Nephrology Research: Acute Renal Failure and Calcineurin Inhibitor Nephrotoxicity

Candoxatrilat demonstrates renoprotective properties in two distinct renal injury models. In glycerol-induced acute renal failure, candoxatrilat enhances sodium excretion by 73±9% and creatinine excretion by 33±2%, while paradoxically enhancing ET-1 response (60±20%) but reducing AngII vasoconstriction (51±11%) [1]. In renal transplant recipients, a single 100 mg intravenous dose acutely reverses the adverse renal hemodynamic and excretory effects of cyclosporine . These findings position candoxatrilat as a valuable tool for investigating NEP-mediated renal protection mechanisms.

Hepatology Research: Portal Hypertension and Cirrhosis Pathophysiology

Candoxatrilat is uniquely suited for portal hypertension research due to its tissue-specific effects in cirrhosis. The compound significantly reduces portal pressure (P<0.01) without affecting systemic arterial pressure or plasma renin activity, while increasing ANP plasma levels and hepatic plasma flow [1]. The 280% upregulation of NEP content in cirrhotic livers (P<0.01), localized to myofibroblast-like cells in fibrous septa, provides a mechanistic rationale for targeted NEP inhibition in this setting [1]. Candoxatrilat thus enables investigation of intrahepatic vascular resistance modulation independent of systemic hemodynamic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Candoxatrilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.